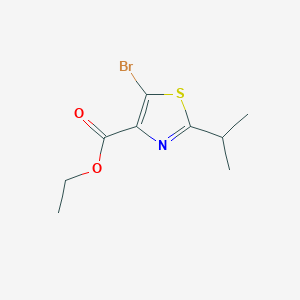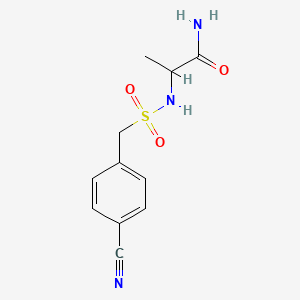
(1-(7h-Purin-6-yl)piperidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(7H-Purin-6-yl)piperidin-4-yl)methanol: is a chemical compound that features a purine ring system attached to a piperidine ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(7H-Purin-6-yl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and cyanamide.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine ring is replaced by a piperidine derivative.
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the purine or piperidine rings, using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The purine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced purine or piperidine derivatives.
Substitution: Formation of various substituted purine derivatives.
科学的研究の応用
(1-(7H-Purin-6-yl)piperidin-4-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-(7H-Purin-6-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
(1-(7H-Purin-6-yl)piperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(7H-Purin-6-yl)piperidin-4-yl)amine: Contains an amine group instead of methanol.
(1-(7H-Purin-6-yl)piperidin-4-yl)carboxylic acid: Features a carboxylic acid group instead of methanol.
Uniqueness
- The presence of the methanol group in (1-(7H-Purin-6-yl)piperidin-4-yl)methanol provides unique chemical reactivity and potential for hydrogen bonding, which can influence its biological activity and interactions with molecular targets.
特性
分子式 |
C11H15N5O |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
[1-(7H-purin-6-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H15N5O/c17-5-8-1-3-16(4-2-8)11-9-10(13-6-12-9)14-7-15-11/h6-8,17H,1-5H2,(H,12,13,14,15) |
InChIキー |
JKCMIGBCSDULGV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CO)C2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-(4-ethylpiperazin-1-yl)benzamide](/img/structure/B14914859.png)











